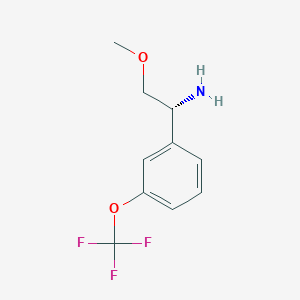
(R)-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is a chiral amine compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethoxy group, makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the use of transaminases for chiral selective transamination. This method is environmentally friendly and economically attractive. The reaction conditions often include the use of dimethylsulfoxide as a co-solvent, with optimal enzyme and substrate loading, temperature, and pH to achieve high conversion rates and yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar enzymatic processes, scaled up to meet production demands. The use of immobilized whole-cell biocatalysts with transaminase activity can be optimized for large-scale synthesis, ensuring high enantioselectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy or trifluoromethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- ®-1-(3-(Trifluoromethyl)phenyl)ethan-1-amine
- (S)-1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
- 1-(3-(Trifluoromethoxy)phenyl)ethan-1-amine hydrochloride
Uniqueness
®-2-methoxy-1-(3-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to its specific chiral configuration and the presence of both methoxy and trifluoromethoxy groups.
Propiedades
Fórmula molecular |
C10H12F3NO2 |
|---|---|
Peso molecular |
235.20 g/mol |
Nombre IUPAC |
(1R)-2-methoxy-1-[3-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C10H12F3NO2/c1-15-6-9(14)7-3-2-4-8(5-7)16-10(11,12)13/h2-5,9H,6,14H2,1H3/t9-/m0/s1 |
Clave InChI |
RJBRTBNTQLCNFE-VIFPVBQESA-N |
SMILES isomérico |
COC[C@@H](C1=CC(=CC=C1)OC(F)(F)F)N |
SMILES canónico |
COCC(C1=CC(=CC=C1)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 2-bromo-6,6-dimethyl-4-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate](/img/structure/B12956750.png)

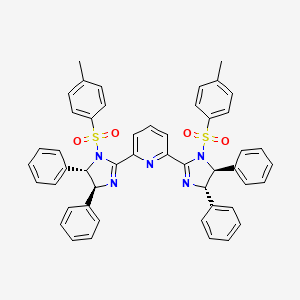
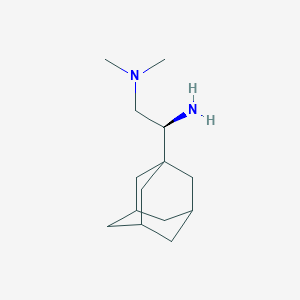
![5-Bromobicyclo[3.1.1]heptan-1-amine](/img/structure/B12956783.png)
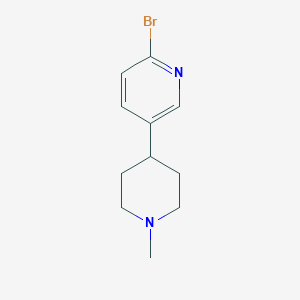

![2-([1,1'-Biphenyl]-3-yl)-4-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,5-triazine](/img/structure/B12956794.png)

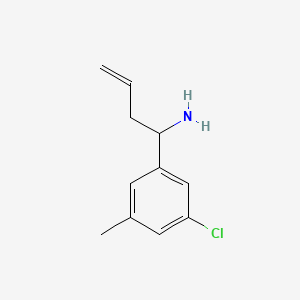
![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepin-3-ol](/img/structure/B12956806.png)

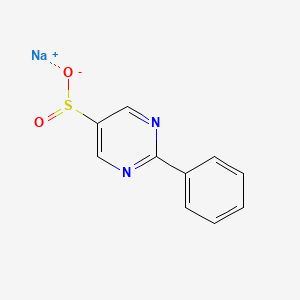
![5-Bromo-6-methylbenzo[c][1,2,5]thiadiazole](/img/structure/B12956847.png)
